Phorate-d10 (o,o-diethyl-d10)
Overview
Description
Phorate-d10 (o,o-diethyl-d10) is a highly toxic organophosphorus compound widely used as an insecticide and acaricide. It is known for its systemic, contact, and fumigant action against a variety of pests, including sucking and chewing insects, leafhoppers, leafminers, mites, nematodes, and rootworms . The compound is characterized by its chemical formula C7H17O2PS3 and a molecular weight of 260.377 g/mol .
Mechanism of Action
Phorate (diethyl-D10), chemically known as O,O-diethyl S- (ethylthio)methyl phosphorodithioate, is a powerful pesticide effective against insects, mites, and nematodes . It is an organophosphate insecticide that inhibits acetylcholinesterase activity .
Target of Action
The primary target of Phorate (diethyl-D10) is the enzyme acetylcholinesterase . This enzyme plays a crucial role in transmitting nerve impulses in the nervous system of insects .
Mode of Action
Phorate (diethyl-D10) acts by inhibiting the action of acetylcholinesterase . This inhibition disrupts the normal functioning of the nervous system in the target organisms, leading to their eventual death .
Biochemical Pathways
The degradation of Phorate (diethyl-D10) occurs in two branches. One branch involves a two-step oxidation of the ethylthio sulfur . In the other branch, Ralstonia eutropha strain AAJ1 degrades a high percentage of Phorate (diethyl-D10) to phosphate and sulfate anions, with the less toxic diethyl dithiophosphate as one intermediate .
Pharmacokinetics
It is known that phorate (diethyl-d10) is a systemic insecticide, implying that it is absorbed and distributed throughout the plant or animal body to exert its effects .
Result of Action
The inhibition of acetylcholinesterase by Phorate (diethyl-D10) disrupts the normal functioning of the nervous system in the target organisms, leading to their eventual death . It is very toxic both for target organisms and for mammals including humans .
Action Environment
Phorate (diethyl-D10) is a systemic insecticide that is taken up by the roots of plants and translocated to the parts above ground, where it is concentrated in new leaves and fruits . It is relatively stable and hydrolyses only at very acidic or basic conditions . Because of its persistence in soil, it is most useful in controlling soil-dwelling nematodes .
Biochemical Analysis
Biochemical Properties
Phorate (diethyl-D10) plays a significant role in biochemical reactions by inhibiting the enzyme acetylcholinesterase. This enzyme is crucial for breaking down the neurotransmitter acetylcholine in synaptic clefts. By inhibiting acetylcholinesterase, Phorate (diethyl-D10) causes an accumulation of acetylcholine, leading to continuous nerve signal transmission and subsequent neurological dysfunction . Additionally, Phorate (diethyl-D10) interacts with various proteins and biomolecules, including binding to plasma proteins, which affects its distribution and bioavailability in the body .
Cellular Effects
Phorate (diethyl-D10) exerts profound effects on various cell types and cellular processes. It disrupts normal cell function by inhibiting acetylcholinesterase, leading to excessive accumulation of acetylcholine. This disruption affects cell signaling pathways, gene expression, and cellular metabolism. In neurons, the continuous stimulation caused by acetylcholine accumulation can lead to cell death. In other cell types, Phorate (diethyl-D10) can interfere with normal cellular processes, leading to altered gene expression and metabolic imbalances .
Molecular Mechanism
The molecular mechanism of Phorate (diethyl-D10) involves its binding to the active site of acetylcholinesterase, forming a covalent bond with the serine residue in the enzyme’s active site. This binding inhibits the enzyme’s activity, preventing the breakdown of acetylcholine. The accumulation of acetylcholine in synaptic clefts leads to continuous stimulation of postsynaptic receptors, resulting in prolonged nerve signal transmission and neurological dysfunction . Additionally, Phorate (diethyl-D10) may interact with other biomolecules, such as plasma proteins, affecting its distribution and bioavailability .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Phorate (diethyl-D10) change over time. Studies have shown that Phorate (diethyl-D10) undergoes hydrolysis and oxidation in biological and environmental matrices, leading to the formation of hydrolyzed and oxidized products . The stability and degradation of Phorate (diethyl-D10) can influence its long-term effects on cellular function. In in vitro and in vivo studies, the degradation products of Phorate (diethyl-D10) have been observed to retain some toxic effects, although their potency may be reduced compared to the parent compound .
Dosage Effects in Animal Models
The effects of Phorate (diethyl-D10) vary with different dosages in animal models. At low doses, Phorate (diethyl-D10) can cause mild neurological symptoms, while higher doses can lead to severe toxicity and death. Threshold effects have been observed, where a certain dosage level must be reached before significant toxic effects are seen. At high doses, Phorate (diethyl-D10) can cause acute toxicity, leading to symptoms such as convulsions, respiratory distress, and death . Long-term exposure to lower doses can result in chronic toxicity, affecting various organ systems and leading to long-term health effects .
Metabolic Pathways
Phorate (diethyl-D10) is involved in several metabolic pathways, including hydrolysis and oxidation. Enzymes such as cytochrome P450 and esterases play a role in the metabolism of Phorate (diethyl-D10), leading to the formation of hydrolyzed and oxidized products . These metabolic pathways can influence the toxicity and bioavailability of Phorate (diethyl-D10), as the degradation products may retain some toxic effects. Additionally, Phorate (diethyl-D10) can affect metabolic flux and metabolite levels, leading to imbalances in cellular metabolism .
Transport and Distribution
Phorate (diethyl-D10) is transported and distributed within cells and tissues through interactions with transporters and binding proteins. It can bind to plasma proteins, affecting its bioavailability and distribution in the body . The transport and distribution of Phorate (diethyl-D10) can influence its localization and accumulation in specific tissues, affecting its overall toxicity and effectiveness as a pesticide .
Subcellular Localization
The subcellular localization of Phorate (diethyl-D10) can affect its activity and function. Phorate (diethyl-D10) may be directed to specific compartments or organelles through targeting signals or post-translational modifications. The localization of Phorate (diethyl-D10) within cells can influence its interactions with biomolecules and its overall toxicity . Understanding the subcellular localization of Phorate (diethyl-D10) is crucial for elucidating its mechanism of action and potential effects on cellular function .
Preparation Methods
Phorate-d10 (o,o-diethyl-d10) can be synthesized through various methods. One common approach involves the reaction of diethyl phosphorodithioate with ethyl mercaptan under controlled conditions . Industrial production methods often employ solvothermal and self-assembly techniques to create core-shell phorate aptamer-functionalized magnetic nanoparticles . These methods ensure high purity and yield of the compound.
Chemical Reactions Analysis
Phorate-d10 (o,o-diethyl-d10) undergoes several types of chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride . The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation of phorate can lead to the formation of phorate sulfone and phorate sulfoxide .
Scientific Research Applications
Phorate-d10 (o,o-diethyl-d10) has a wide range of scientific research applications. In chemistry, it is used as a reference standard for environmental analysis and testing . In biology, it is employed to study the inhibition of acetylcholinesterase activity, which can lead to neurological dysfunction . In medicine, phorate is used to investigate the development of hyperglycemia and the distribution of resistance genes in intestinal microbiota . Industrially, it is utilized in the production of pesticides and other agrochemicals .
Comparison with Similar Compounds
Phorate-d10 (o,o-diethyl-d10) is similar to other organophosphorus insecticides such as parathion, malathion, and diazinon . it is unique in its high toxicity and effectiveness against a broad spectrum of pests. Unlike some other insecticides, phorate is non-biocumulative and has no residual action, although some of its metabolites may persist in soil . Similar compounds include phorate sulfone D10, which is used as a reference standard for environmental testing .
Properties
IUPAC Name |
ethylsulfanylmethylsulfanyl-bis(1,1,2,2,2-pentadeuterioethoxy)-sulfanylidene-λ5-phosphane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H17O2PS3/c1-4-8-10(11,9-5-2)13-7-12-6-3/h4-7H2,1-3H3/i1D3,2D3,4D2,5D2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BULVZWIRKLYCBC-IZUSZFKNSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOP(=S)(OCC)SCSCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])([2H])OP(=S)(OC([2H])([2H])C([2H])([2H])[2H])SCSCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H17O2PS3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501028084 | |
Record name | Phorate-d10 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501028084 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
270.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1219805-45-4 | |
Record name | Phorate-d10 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501028084 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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